molecular formula C12H14O3 B042509 3-Dimethylallyl-4-hydroxybenzoic acid CAS No. 1138-41-6

3-Dimethylallyl-4-hydroxybenzoic acid

Cat. No. B042509
CAS RN: 1138-41-6
M. Wt: 206.24 g/mol
InChI Key: LBSJJNAMGVDGCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of benzoic acid, such as 3-Dimethylallyl-4-hydroxybenzoic acid, often involves multi-step chemical processes. For example, the synthesis of similar compounds has been reported through various organic synthesis techniques, including reactions that involve the functionalization of the benzoic acid moiety or its precursors. A related study discusses the synthesis of 3,4-dimethyl-2-iodobenzoic acid as a key intermediate for preparing specific vascular disrupting agents, highlighting the multi-step nature of such syntheses and the complexity of achieving specific substitutions on the benzoic acid ring (Shaojie, 2011).

Molecular Structure Analysis

The molecular structure of 3-Dimethylallyl-4-hydroxybenzoic acid can be analyzed through various spectroscopic and computational methods. Studies on similar compounds, such as 4-hydroxybenzoic acid, have utilized techniques like Density Functional Theory (DFT) for theoretical calculations on molecular geometry and vibrational spectra. These studies provide insights into the stability of different conformers and the effects of substituents on molecular geometry (Brandán et al., 2010).

Chemical Reactions and Properties

The chemical properties of 3-Dimethylallyl-4-hydroxybenzoic acid are influenced by the presence of both the hydroxy and carboxylic acid functional groups, as well as the dimethylallyl substituent. These groups participate in various chemical reactions, including esterification, polymerization, and others that affect the compound's reactivity and potential applications. Studies on the reactions of benzoic acid derivatives with different reagents can shed light on the reactivity patterns of these compounds (Trofimov et al., 2009).

Physical Properties Analysis

The physical properties of 3-Dimethylallyl-4-hydroxybenzoic acid, such as melting point, solubility, and crystalline structure, can be significantly different from those of 4-hydroxybenzoic acid due to the dimethylallyl group. Research on similar compounds provides insights into how substitutions on the benzoic acid ring affect these properties. For instance, studies on the crystal structure of 4-hydroxybenzoic acid derivatives reveal how molecular interactions influence the material's physical state (Fukuyama et al., 1973).

Chemical Properties Analysis

The chemical properties, including acidity, reactivity towards nucleophiles, and participation in chemical bonds, are crucial for understanding the behavior of 3-Dimethylallyl-4-hydroxybenzoic acid in various environments and reactions. The presence of the hydroxy group and the dimethylallyl substituent can influence the compound's electronic structure and reactivity. Analyzing the ionization process and the influence of substituents on benzoic acid derivatives helps in understanding these chemical properties (Rodante et al., 1987).

Scientific Research Applications

  • Forensic Applications : A study by Shishkanova et al. (2021) demonstrated that immobilized 4ADB18C6 on 3-hydroxybenzoic acid can selectively detect phenylpropanolamine, a compound of interest in forensic science (Shishkanova et al., 2021).

  • Medical Research : Liu et al. (2002) found that the oxidation of 4-hydroxybenzoic acid to 3,4-dihydroxybenzoic acid serves as an indicator for hydroxyl radical formation during cerebral ischemia and reperfusion, a critical aspect in stroke research (Liu et al., 2002).

  • Corrosion Inhibition : Narváez et al. (2005) reported that 3-Hydroxybenzoic acid effectively inhibits corrosion of AISI 316L stainless steel in aqueous pickling solutions, highlighting its potential in material science applications (Narváez et al., 2005).

  • Chemistry and Material Science : The research by Rodante et al. (1987) explored the ionization process of 3,4-dihydroxybenzoic acid, contributing to a better understanding of the chemical properties of hydroxybenzoic acids (Rodante et al., 1987).

  • Biotechnology : Wang et al. (2018) identified 4-Hydroxybenzoic acid as a versatile intermediate for producing valuable bioproducts like resveratrol and muconic acid, applicable in food, cosmetics, pharmacy, and fungicides (Wang et al., 2018).

  • Pharmacology and Biosynthesis : Studies such as those by Pojer et al. (2003) on the biosynthesis of clorobiocin and the role of enzymes like CloR and CloQ in the formation of benzoic acids have significant implications in pharmaceutical research (Pojer et al., 2003).

Safety And Hazards

The safety data sheet for 4-Hydroxybenzoic acid, a related compound, indicates that it causes serious eye damage and may cause respiratory irritation. Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

4-Hydroxybenzoic acid, a related compound, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc. The relevance of the biotechnological production of these compounds as a sustainable alternative to chemical synthesis processes from fossil sources or the hydrolysis of plant biomass is being discussed .

properties

IUPAC Name

4-hydroxy-3-(3-methylbut-2-enyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8(2)3-4-9-7-10(12(14)15)5-6-11(9)13/h3,5-7,13H,4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSJJNAMGVDGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid

CAS RN

1138-41-6
Record name 4-hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Lithium hydroxide (85 mg, 2.02 mmol) was added to a mixture of methyl ester 7 (106 mg, 0.405 mmol) in 0.5 mL of a 3/1/1 THF/MeOH/H2O solution. The reaction mixture was stirred at reflux for 14 hours, cooled to room temperature, and diluted with THF (1 mL). The solution was acidified the solution to pH=3 by the dropwise addition of 6 M HCl. The layers were separated and the organic phase was dried (Na2SO4), filtered, and concentrated to afford acid 8 (63 mg, 75%) as a red oil that was suitable for use without further purification.
Quantity
85 mg
Type
reactant
Reaction Step One
Name
methyl ester
Quantity
106 mg
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3/1/1
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Yield
75%

Synthesis routes and methods II

Procedure details

Lithium hydroxide (85 mg, 2.02 mmol) was added to a mixture of methyl ester 7 (106 mg, 0.405 mmol) in 0.5 mL of a 3/1/1 THF/eOH/H2O solution. The reaction mixture was stirred at reflux for 14 hours, cooled to room temperature, and diluted with THF (1 mL). The solution was acidified the solution to pH=3 by the dropwise addition of 6 M HCl. The layers were separated and the organic phase was dried (Na2SO4), filtered, and concentrated to afford acid 8 (63 mg, 75%) as a red oil that was suitable for use without further purification.
Quantity
85 mg
Type
reactant
Reaction Step One
Name
methyl ester
Quantity
106 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3/1/1
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
L Bräuer, W Brandt, LA Wessjohann - Journal of molecular modeling, 2004 - Springer
4-Hydroxybenzoate oligoprenyltransferase of E. coli, encoded in the gene ubiA, is an important key enzyme in the biosynthetic pathway to ubiquinone. It catalyzes the prenylation of 4-…
Number of citations: 38 link.springer.com
F Pojer, E Wemakor, B Kammerer… - Proceedings of the …, 2003 - National Acad Sciences
… Ring A (3-dimethylallyl-4-hydroxybenzoic acid) is a structural moiety of the aminocoumarin antibiotics novobiocin and clorobiocin. In the present study, the prenyltransferase involved in …
Number of citations: 152 www.pnas.org
BB He, XL Bu, T Zhou, SM Li, MJ Xu, J Xu - ACS Synthetic Biology, 2018 - ACS Publications
… 3-Dimethylallyl-4-hydroxybenzoic acid (DMABA) is a structural moiety of the aminocoumarin antibiotics novobiocin and clorobiocin, (17) which can be synthesized by Bi(OTf) 3 -…
Number of citations: 19 pubs.acs.org
E Schmutz, M Steffensky, J Schmidt… - European journal of …, 2003 - Wiley Online Library
… CouL accepts not only different pyrrole dicarboxylic acids as substrates but also 3-dimethylallyl-4-hydroxybenzoic acid which is the genuine substrate of NovL. In contrast, NovL does …
Number of citations: 49 febs.onlinelibrary.wiley.com
F Pojer, SM Li, L Heide - Microbiology, 2002 - microbiologyresearch.org
… Feeding of the mutant with 3-dimethylallyl-4hydroxybenzoic acid (Ring A of clorobiocin) restored clorobiocin production. Here, it is suggested that the formation of Ring A of clorobiocin …
Number of citations: 167 www.microbiologyresearch.org
M Steffensky, SM Li, L Heide - Journal of Biological Chemistry, 2000 - ASBMB
… The purified enzyme catalyzed the formation of an amide bond between 3-dimethylallyl-4-hydroxybenzoic acid (ring A of novobiocin) and 3-amino-4,7-dihydroxy-8-methyl coumarin (…
Number of citations: 84 www.jbc.org
SM Li, L Heide - Current medicinal chemistry, 2005 - ingentaconnect.com
… Mutasynthesis experiments, ie generation of a cloQ-defective mutant of the clorobiocin producer and feeding of 13 different structural analogs of 3-dimethylallyl-4-hydroxybenzoic acid …
Number of citations: 53 www.ingentaconnect.com
ESE Habib, JN Scarsdale… - Antimicrobial agents and …, 2003 - Am Soc Microbiol
… Recent evidence has also shown that the 3-dimethylallyl-4-hydroxybenzoic acid moiety of clorobiocin is formed from phenylalanine in a process that involves a prenylation and a retro-…
Number of citations: 25 journals.asm.org
F Pojer, R Kahlich, B Kammerer, SM Li… - Journal of Biological …, 2003 - ASBMB
The aminocoumarin antibiotics novobiocin and clorobiocin contain a 3-dimethylallyl-4-hydroxybenzoate (3DMA-4HB) moiety. The biosynthesis of this moiety has now been identified by …
Number of citations: 58 www.jbc.org
U Galm, MA Dessoy, J Schmidt, LA Wessjohann… - Chemistry & biology, 2004 - cell.com
The aminocoumarin antibiotics clorobiocin, novobiocin, and coumermycin A 1 are inhibitors of bacterial gyrase. Their chemical structures contain amide bonds, formed between an …
Number of citations: 86 www.cell.com

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